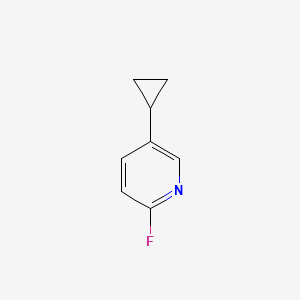

5-Cyclopropyl-2-fluoropyridine

描述

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are a fundamental class of heterocyclic compounds, structurally analogous to benzene (B151609) but with one carbon-hydrogen unit replaced by a nitrogen atom. globalresearchonline.net This substitution imparts distinct chemical properties, including a dipole moment and basicity, making pyridines highly versatile in chemical synthesis and applications. nih.gov They are integral scaffolds in numerous natural products, such as nicotine (B1678760) and vitamin B6, and are prevalent in a wide array of pharmaceuticals and agrochemicals. nih.gov

In medicinal chemistry, the pyridine nucleus is a common feature in drug molecules due to its ability to form hydrogen bonds, act as a bioisostere for other aromatic rings, and enhance solubility. nih.govnih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govsciencepublishinggroup.com Their utility also extends to materials science, where they serve as ligands in coordination chemistry and as building blocks for functional materials. nih.gov The synthesis of pyridine derivatives is a well-established field, with numerous methods available to introduce a wide variety of substituents onto the pyridine ring, allowing for fine-tuning of their physical, chemical, and biological properties. ontosight.ai

Significance of Fluorine and Cyclopropyl (B3062369) Moieties in Molecular Design

The incorporation of fluorine atoms and cyclopropyl groups into organic molecules is a widely employed strategy in modern drug discovery and molecular design, offering a range of advantageous properties.

Fluorine: The introduction of fluorine into a molecule can profoundly influence its physicochemical and biological characteristics. Due to its high electronegativity and small size, fluorine can alter a molecule's electronic properties, pKa, and conformational preferences. nih.govresearchgate.net A key benefit of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govtandfonline.com This can lead to improved bioavailability and a longer duration of action for drug candidates. nih.govbenthamscience.com Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. researchgate.netnih.gov The strategic placement of fluorine can also lead to stronger binding interactions with target proteins. nih.gov

Cyclopropyl Group: The cyclopropyl group, the smallest carbocyclic ring, is another valuable motif in medicinal chemistry. unl.pt Its rigid, three-membered ring structure can lock a molecule into a specific, biologically active conformation, potentially increasing its potency. unl.ptscientificupdate.com Like fluorine, the cyclopropyl group can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. scientificupdate.comhyphadiscovery.com The unique electronic properties of the cyclopropyl ring, which exhibits some characteristics of a double bond, can also influence a molecule's reactivity and binding affinity. unl.pt The incorporation of a cyclopropyl group can improve a drug's pharmacokinetic profile by, for example, increasing brain permeability and reducing plasma clearance. acs.orgnih.gov

The combination of both a fluorine atom and a cyclopropyl group in a single molecule, as seen in 5-Cyclopropyl-2-fluoropyridine, presents an intriguing scaffold for researchers seeking to optimize multiple molecular properties simultaneously.

Research Landscape and Gaps for this compound

The existing research on this compound primarily highlights its role as a key intermediate in the synthesis of more complex molecules, particularly those with potential therapeutic applications. For instance, it has been utilized in the preparation of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and viral infections. acs.orgnih.gov In these studies, the 5-cyclopropyl group was found to significantly improve the inhibitory activity against virus replication compared to other substituents at the same position. acs.org

The synthesis of this compound itself is documented, often involving a Suzuki-Miyaura cross-coupling reaction between a bromo-substituted fluoropyridine and cyclopropylboronic acid. acs.org This method provides a reliable route to access this valuable building block.

While its utility as a synthetic intermediate is established, there appears to be a gap in the literature regarding the comprehensive characterization of this compound as a standalone compound. Detailed investigations into its unique physical and chemical properties, spectroscopic data, and a broader exploration of its reactivity are not extensively reported in readily available academic sources. Further research could focus on elucidating these aspects, which would not only be of fundamental chemical interest but could also unlock new applications for this versatile molecule.

Chemical and Physical Properties

The following table summarizes some of the reported physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1034467-80-5 chemsrc.com |

| Molecular Formula | C8H8FN chemsrc.comnih.gov |

| Molecular Weight | 137.154 g/mol chemsrc.com |

| Boiling Point | 207.3 ± 28.0 °C at 760 mmHg chemsrc.com |

| Density | 1.2 ± 0.1 g/cm³ chemsrc.com |

| Purity | Typically ≥95% or 97% from commercial suppliers apolloscientific.co.ukaccelachem.com |

Structure

3D Structure

属性

IUPAC Name |

5-cyclopropyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKFKIIABQSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727547 | |

| Record name | 5-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034467-80-5 | |

| Record name | 5-Cyclopropyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Cyclopropyl 2 Fluoropyridine

Precursor Synthesis and Functionalization Strategies

The creation of 5-cyclopropyl-2-fluoropyridine relies on the careful synthesis of its precursors and the strategic introduction of functional groups. Key to this is the formation of the cyclopropyl (B3062369) and fluoro-substituted pyridine (B92270) core.

Synthesis from 5-Bromo-2-fluoropyridine (B45044) via Suzuki-Miyaura Reaction with Cyclopropyl Boronic Acid

A primary and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This reaction joins 5-bromo-2-fluoropyridine with cyclopropyl boronic acid in the presence of a palladium catalyst. acs.orgnih.gov The process typically involves a palladium precursor, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate, in a solvent system such as a dioxane and water mixture. The reaction is generally heated to ensure completion. This approach is favored for its high efficiency and good yields. acs.orgnih.gov

For instance, a derivative, 5-cyclopropyl-2,3-difluoropyrimidine, was synthesized from 5-bromo-2,3-difluoropyrimidine and cyclopropyl boronic acid, yielding a volatile oil after purification. acs.org This highlights the versatility of the Suzuki-Miyaura reaction for creating cyclopropyl-substituted fluorinated heterocycles.

Preparation of 2-Fluoropyridines as Building Blocks

The synthesis of various 2-fluoropyridine (B1216828) derivatives serves as a crucial preliminary step for obtaining the target molecule. acs.org These fluorinated pyridines are valuable intermediates in medicinal chemistry. acs.org Traditional methods for synthesizing 2-fluoropyridines include nucleophilic displacement of a leaving group at the 2-position with fluoride (B91410), which can require high temperatures. acs.org Another method is the Balz-Schiemann reaction, which utilizes potentially hazardous diazonium salt intermediates. acs.org

More contemporary and efficient metal-free approaches have been developed. One such method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which then act as precursors for fluorination. acs.org This technique demonstrates broad functional group compatibility and utilizes inexpensive reagents. acs.org The direct C-H fluorination of pyridines using reagents like AgF2 also provides a rapid route to a variety of 2-fluoropyridines. acs.org

The strategic functionalization of 2-fluoropyridine at different positions through organometallic methods allows for the creation of a diverse range of building blocks for further synthesis. researchgate.net

Synthesis of Cyclopropyl Boronic Acid Precursors

Cyclopropyl boronic acid is a critical reagent in the Suzuki-Miyaura coupling reaction for introducing the cyclopropyl group. researchgate.net An efficient synthesis of cyclopropylboronic acid has been reported, which is then utilized in coupling reactions with various aryl and heteroaryl bromides. researchgate.net

Several methods exist for the preparation of cyclopropyl boronic acid and its derivatives. These include the reaction of trialkylborates with cyclopropylmetal derivatives and the [1+2]-cycloaddition of carbenoid species to vinylboronates. researchgate.net A common laboratory-scale synthesis involves the reaction of cyclopropyl bromide with magnesium to form a Grignard reagent, which is then reacted with a borate (B1201080) ester followed by acidic workup. chemicalbook.comgoogle.com Industrial-scale syntheses often utilize cyclopropyl bromide and butyllithium (B86547) to generate cyclopropyllithium, which then reacts with a boric acid ester. google.com These reactions are typically conducted at very low temperatures to control side reactions. google.com

Novel Synthetic Routes and Optimization

Ongoing research focuses on developing more efficient and versatile synthetic methods for this compound and its derivatives, including the exploration of advanced catalytic systems and reaction conditions.

Palladium-Catalyzed N-Arylation Reactions Utilizing this compound

This compound itself can serve as a substrate in palladium-catalyzed N-arylation reactions to create more complex molecules. acs.orgnih.gov In these reactions, the fluorine atom at the 2-position of the pyridine ring is displaced by a nitrogen-containing nucleophile. For example, the N-arylation of a pyrazole (B372694) derivative with this compound has been conducted at elevated temperatures. acs.orgnih.gov The efficiency of these reactions can be influenced by the electronic nature of the substituents on the pyridine ring. acs.orgnih.gov For 2-fluoropyridines with electron-donating groups, higher temperatures may be necessary. acs.orgnih.gov

The development of highly active and air-stable palladium precatalysts has expanded the scope of N-arylation reactions involving challenging substrates like cyclopropylamines. nih.gov These advanced catalytic systems can tolerate a range of functional groups and heterocycles, providing access to a wide array of arylated cyclopropylamines. nih.gov

| Catalyst System | Substrates | Key Features |

| Pd(PPh3)4 / Cs2CO3 | 5-Bromo-2-fluoropyridine, Cyclopropylboronic acid | Standard Suzuki-Miyaura conditions for C-C bond formation. |

| Pd/keYPhos | N-H heteroarenes, Aryl chlorides | Mild and efficient N-arylation with low catalyst loading. rsc.org |

| (tBuBrettPhos)Pd(allyl)OTf | Cyclopropylamine (B47189), (Hetero)aryl halides | Highly active precatalyst for monoarylation of cyclopropylamines. nih.gov |

| (PtBu3)Pd(crotyl)Cl | N-Arylcyclopropylamines, (Hetero)aryl halides | Suited for preparing unsymmetrical diarylated products. nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds. nih.govmdpi.com This technology can significantly reduce reaction times and improve yields. For instance, microwave irradiation has been successfully employed in the condensation of N-carbamate amino carbonyl derivatives to construct nitropyridine scaffolds. nih.gov

In the context of fluorinated pyridines, microwave-assisted fluorination of azines using hydrated potassium fluoride has been reported as a new and efficient method. researchgate.net The microwave energy is believed to promote the desolvation of the fluoride anion, thereby enhancing its nucleophilicity for substitution reactions. researchgate.net The N-arylation of pyrazole derivatives with 2-halogenopyridines has also been efficiently carried out using a microwave oven, particularly with substrates bearing electron-attracting substituents. acs.orgnih.gov These examples highlight the potential of microwave-assisted protocols to optimize the synthesis of this compound and related compounds. A study on the synthesis of 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid utilized a microwave-assisted method, demonstrating the broader applicability of this technique in synthesizing cyclopropyl-containing heterocycles. nih.gov

| Reaction Type | Reactants | Microwave Conditions | Outcome |

| Condensation | N-carbamate amino carbonyl derivatives, 1-methyl-3,5-dinitro-2-pyridone | Not specified | Synthesis of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates. nih.gov |

| N-Arylation | 2-Halogenopyridines (with electron-attracting groups), Pyrazole derivative | 150 °C, 1 hour | Efficient formation of N-pyridyl derivatives. acs.orgnih.gov |

| Cycloaddition | Benzaldehyde derivatives, other reagents | 155 °C, 50 minutes | One-pot synthesis of pyridylimidazo[1,5-a]pyridine derivatives. mdpi.com |

Exploration of Precursors Featuring a 5-Cyclopropylpyridine Moiety for Further Derivatization

The 5-cyclopropylpyridine scaffold serves as a valuable precursor for the synthesis of more complex molecules. Further derivatization of this moiety allows for the introduction of various functional groups, leading to compounds with diverse chemical and biological properties. mdpi.com

One notable derivatization involves the N-arylation of pyrazole derivatives with this compound. For instance, the reaction of 4-iodopyrazole (B32481) with this compound, although requiring high temperatures (180 °C), yields the corresponding N-arylated product. acs.orgnih.gov This reaction highlights the potential of this compound as a building block in medicinal chemistry. However, the electron-rich nature of the this compound can decrease its reactivity towards nucleophilic substitution compared to unsubstituted 2-fluoropyridine. acs.orgnih.gov

Another approach involves Suzuki-Miyaura cross-coupling reactions. The 5-cyclopropyl group can be introduced onto a pyridine ring via coupling of a corresponding bromo-pyridine derivative with cyclopropyl boronic acid. acs.orgnih.gov For example, this compound can be prepared from 5-bromo-2-fluoropyridine and cyclopropylboronic acid in the presence of a palladium catalyst. google.com This method is versatile and allows for the synthesis of various 5-cyclopropylpyridine derivatives that can be further modified. researchgate.net

The derivatization of the cyclopropylthiophene moiety has also been explored, which shares structural similarities with the cyclopropylpyridine system. These studies provide insights into the types of reactions and functional group transformations that could be applicable to 5-cyclopropylpyridine precursors. researchgate.net

The table below summarizes some examples of derivatization reactions starting from precursors containing a 5-cyclopropylpyridine moiety.

| Precursor | Reagent(s) | Product | Reaction Type | Reference(s) |

| 5-Bromo-2-fluoropyridine | Cyclopropylboronic acid, Pd(OAc)₂, Tricyclohexylphosphine, K₃PO₄ | This compound | Suzuki-Miyaura Coupling | google.com |

| This compound | 4-Iodopyrazole derivative, Cs₂CO₃ | N-arylated pyrazole | N-Arylation | acs.orgnih.gov |

| 5-Bromo-2-(pyrazol-1-yl)pyridine | Cyclopropyl boronic acid | 5-Cyclopropyl-2-(pyrazol-1-yl)pyridine | Suzuki-Miyaura Coupling | acs.orgnih.gov |

This table is based on data from the provided text and is not exhaustive.

Regioselectivity Considerations in Nucleophilic Reactions with this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of fluoropyridines. The regioselectivity of these reactions is highly dependent on the electronic properties of the pyridine ring and the nature of the nucleophile.

Studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack by cyclopropyl metal reagents can occur at either the 2- or 4-position, depending on the specific reagent used. acs.org For instance, the reaction of pentafluoropyridine with certain cyclopropyl Grignard reagents can selectively yield the 4-substituted product. acs.org While this is a different system, it highlights the nuanced regiochemical outcomes that can arise in reactions involving fluoropyridines and cyclopropyl nucleophiles. In contrast, for this compound, the fluorine at the 2-position is the most activated site for substitution.

Recent research has also explored the concept of concerted SNAr reactions on fluoroarenes, which deviates from the classical stepwise mechanism. nih.gov The electronic properties of the fluorinated pyridine ring, influenced by substituents like the cyclopropyl group, play a significant role in determining the reaction pathway and regioselectivity. nih.gov

Synthetic Approaches for 3-Cyclopropyl-2-fluoropyridine and its Isomers

The synthesis of isomers of this compound, such as 3-cyclopropyl-2-fluoropyridine, requires specific synthetic strategies to control the regiochemistry of the cyclopropyl group introduction.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and can be employed to synthesize cyclopropylpyridines. tcichemicals.com To synthesize 3-cyclopropyl-2-fluoropyridine, a suitable precursor would be 3-bromo-2-fluoropyridine, which can be coupled with a cyclopropyl boronic acid or ester in the presence of a palladium catalyst. nih.govresearchgate.net This reaction generally proceeds with good yields and tolerates a wide range of functional groups. tcichemicals.comnih.gov The synthesis of 3-cyclopropylpyridin-2-amine (B1318991) has been reported using a similar approach, coupling a cyclopropyl boronic ester with 2-bromopyridine (B144113) followed by amination. smolecule.com

The Ullmann-Goldberg reaction is a copper-catalyzed method for forming carbon-nitrogen bonds. nih.govwikipedia.org This reaction can be used to synthesize aminopyridines, which can then be further functionalized. For the synthesis of a cyclopropyl-substituted aminopyridine, 2-fluoropyridine could be reacted with cyclopropylamine in the presence of a copper(I) iodide catalyst. smolecule.com This method provides an alternative route to the Suzuki-Miyaura coupling for introducing a nitrogen-containing functional group adjacent to the cyclopropyl-substituted ring. The classic Ullmann condensation can also be used to form aryl ethers and thioethers. wikipedia.org

The pyridine ring itself can be constructed through various cyclization reactions. thieme-connect.comresearchgate.net For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine, which can then be oxidized to the pyridine. beilstein-journals.org To incorporate a cyclopropyl group, a precursor containing this moiety, such as cyclopropanecarboxaldehyde, could potentially be used in such a cyclization. Another approach involves the cyclization of 1,5-diketones with ammonia. beilstein-journals.org More modern methods include the cyclization of 1-(1-alkynyl)cyclopropyl oxime derivatives catalyzed by palladium. researchgate.net The Cloke-Wilson rearrangement of cyclopropyl imines can also lead to the formation of pyrroline (B1223166) structures, which are five-membered rings, but similar ring-expansion strategies could potentially be adapted for pyridine synthesis. rsc.org

The direct introduction of a cyclopropyl group onto a pyridine ring via nucleophilic substitution is another synthetic strategy. This can be achieved by reacting a suitable pyridine derivative with a cyclopropyl nucleophile, such as a cyclopropyl Grignard reagent or cyclopropyllithium. acs.orgresearchgate.net The regioselectivity of this reaction would be crucial in selectively forming the 3-cyclopropyl isomer. For example, reacting a 2-fluoro-3-halopyridine with a cyclopropyl nucleophile could potentially lead to the desired product, with the halogen at the 3-position being displaced. The choice of the leaving group and reaction conditions would be critical to control the outcome.

Functional Group Transformations on Pyridine Derivatives

The synthesis of this compound is effectively achieved through the strategic manipulation of functional groups on pyridine precursors. Key methodologies include metal-catalyzed cross-coupling reactions and the fluorination of substituted pyridines.

A prominent strategy for installing the cyclopropyl group onto the pyridine ring is the Suzuki cross-coupling reaction. This method involves the palladium-catalyzed reaction of a halopyridine with a cyclopropylboronic acid derivative. For instance, a closely related compound, 5-cyclopropyl-2-fluoroaniline, is synthesized from 5-bromo-2-fluoroaniline (B1303259) and cyclopropylboronic acid. This reaction demonstrates the viability of forming the C-C bond between the pyridine ring at the C5 position and the cyclopropyl moiety in the presence of a fluorine atom at the C2 position. The reaction typically employs a palladium catalyst and a base in a suitable solvent system.

Table 1: Example of Suzuki Coupling for Cyclopropyl Group Installation

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|

Another critical functional group transformation is the introduction of the fluorine atom. A versatile, metal-free method involves the conversion of pyridine N-oxides into 2-fluoropyridines. acs.org This process first activates the pyridine N-oxide at the 2-position by forming a 2-pyridyltrialkylammonium salt, which is then subjected to nucleophilic fluorination. acs.org This approach is highly regioselective, particularly for 3-substituted pyridine N-oxides, where fluorination occurs exclusively at the 2-position (para to the existing substituent). acs.org This method demonstrates broad functional group compatibility, tolerating Lewis basic heterocycles and amines. acs.org Therefore, 5-cyclopropylpyridine N-oxide could serve as a viable precursor to this compound.

Direct C-H fluorination represents another pathway. nih.gov Reagents like silver(II) fluoride (AgF₂) can directly fluorinate the C-H bond adjacent to the nitrogen in the pyridine ring. nih.gov While this method offers rapid access to 2-fluoropyridines, selectivity can be an issue with certain substitution patterns. For 3-substituted pyridines, mixtures of isomers can result, although studies on 3,5-disubstituted pyridines have also been conducted. nih.gov

Synthesis of other fluoropyridine derivatives

The synthetic strategies applicable to this compound are part of a broader toolkit for creating a wide array of fluoropyridine derivatives, which are valuable in medicinal chemistry and materials science.

The conversion of pyridine N-oxides is a powerful general method for accessing 2-fluoropyridines. acs.org The process is efficient and uses inexpensive reagents, making it suitable for a variety of substrates. acs.org The reaction proceeds through a 2-pyridyltrialkylammonium salt intermediate, which then undergoes displacement by fluoride. acs.org The scope of this reaction is extensive, accommodating various substituents on the pyridine ring.

Table 2: Synthesis of 2-Fluoropyridines from Substituted Pyridine N-Oxides

| Substituent on Pyridine N-Oxide | Position | Product | Yield |

|---|---|---|---|

| Phenyl | 3 | 2-Fluoro-5-phenylpyridine | 84% |

| 4-Methoxyphenyl | 3 | 2-Fluoro-5-(4-methoxyphenyl)pyridine | 99% |

| Thiophen-3-yl | 3 | 2-Fluoro-5-(thiophen-3-yl)pyridine | 61% |

| Morpholinyl | 3 | 5-Morpholino-2-fluoropyridine | 31% |

| Phenyl | 4 | Not Successful | - |

| Methoxy (B1213986) | 4 | Not Successful | - |

Data sourced from a study on the fluorination of pyridine N-oxides. acs.org

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoropyridine chemistry. The fluorine atom in 2-fluoropyridines is a good leaving group, allowing for its displacement by a variety of nucleophiles. nih.gov This site-specific method enables the synthesis of diverse 2-substituted pyridines, including those with alkoxy, amino, and pyrazolyl groups. nih.gov This reactivity allows 2-fluoropyridines to serve as versatile building blocks for more complex molecules. nih.govresearchgate.net A systematic study has shown that (hetero)aliphatic nitrile anions can react with fluoropyridines to produce functionalized pyridines bearing cycloalkyl substituents, demonstrating high chemo- and regioselectivity for the substitution of the fluorine atom. researchgate.net

More complex fluoropyridine derivatives have also been synthesized for specific applications. For example, a 4-substituted 2-fluoropyridine was prepared through a multi-step sequence involving a Mizoroki–Heck reaction followed by a Sonogashira cross-coupling reaction to serve as a recyclable storage reagent for highly electrophilic olefins. jst.go.jp The synthesis of fluorinated pyridazine (B1198779) derivatives, which are structurally related to pyridines, has been achieved through a [2 + 1]/[3 + 2]-cycloaddition sequence involving difluorocarbene and diazo compounds. researchgate.netacs.org

Derivatization and Analog Development of 5 Cyclopropyl 2 Fluoropyridine Scaffolds

Structure-Activity Relationship (SAR) Studies of 5-Cyclopropyl-2-fluoropyridine Derivatives

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the this compound core impact biological activity. Research has shown that the cyclopropyl (B3062369) group at the 5-position of the pyridine (B92270) ring is often crucial for enhanced potency.

For instance, in a series of compounds designed as human dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the introduction of a cyclopropyl group at the 5-position of the pyridine ring led to a significant improvement in antiviral activity against the measles virus. nih.govacs.org The 5-cyclopropyl derivative exhibited a pMIC₅₀ of 7.0, a measure of the concentration required to inhibit viral replication, which was notably higher than derivatives with other substituents at the same position. nih.govacs.org To illustrate, the 5-isopropyl analog was found to be about ten times less active, with a pMIC₅₀ of 5.9. nih.govacs.org Similarly, derivatives with a methoxy (B1213986) group (pMIC₅₀ = 5.5), a cyano, an ester, or a methyl ketone group at position 5 all showed a loss of effect. nih.govacs.org Even a simple methyl group at this position, while showing some activity (pMIC₅₀ = 6.2), was less effective than the cyclopropyl group. nih.govacs.org The absence of a substituent or the presence of a small fluorine atom at position 5 resulted in nearly inactive compounds. nih.govacs.org

These findings underscore the importance of the cyclopropyl moiety in optimizing the biological activity of these pyridine derivatives. The combination of the cyclopropyl group with a fluorine atom at the 3-position of the pyridine ring did not alter the antiviral effect (pMIC₅₀ 7.0), whereas replacing this fluorine with a nitrile group led to a decrease in activity (pMIC₅₀ = 6.6). nih.govacs.org

| Substituent at Position 5 | pMIC₅₀ |

| Cyclopropyl | 7.0 |

| Isopropyl | 5.9 |

| Methyl | 6.2 |

| Methoxy | 5.5 |

| Cyano | < 6.0 |

| Ester | < 6.0 |

| Methyl Ketone | < 6.0 |

| Hydrogen | < 5.0 |

| Fluorine | < 5.2 |

Introduction of Diverse Groups on the Pyrazole (B372694) Ring and Other Positions

Further derivatization efforts have focused on introducing a variety of substituents onto a pyrazole ring connected to the this compound moiety, as well as at other positions on the pyridine ring itself. These modifications aim to explore and optimize the compound's interaction with its biological target.

In the context of DHODH inhibitors, researchers have synthesized a range of analogs by introducing different groups at the 4-position of the pyrazole ring. nih.govacs.org For example, 4-aryloxy derivatives were prepared by the arylation of 4-aryloxypyrazoles with this compound. acs.org The antiviral activity of these compounds was found to be influenced by the nature of the substituent on the phenoxy ring. Ortho-substitution with a fluorine, chlorine, or bromine atom on the phenoxy ring enhanced the antiviral effect compared to the unsubstituted phenoxy derivative. semanticscholar.org A trifluoromethyl group at the ortho position had a less pronounced, but still positive, effect on activity. semanticscholar.org

Additionally, modifications at the 3-position of the pyridine ring have been explored. While a fluorine atom at this position in combination with the 5-cyclopropyl group maintained high activity, other substituents have been introduced. nih.govacs.org For example, the fluorine atom on the pyridine ring of a derivative could be displaced by methanol, dimethylamine, or benzyl (B1604629) alcohol at high temperatures. nih.govacs.org Catalytic hydrogenation of the resulting 3-benzyloxy derivative yielded the 3-hydroxypyridinyl derivative. nih.govacs.org

Synthesis of Pyrazole Derivatives with this compound Moiety

The synthesis of pyrazole derivatives bearing the this compound moiety typically involves a key N-arylation step. This compound itself can be prepared via a Suzuki-Miyaura reaction between cyclopropyl boronic acid and 5-bromo-2-fluoropyridine (B45044). nih.govacs.org

A significant application of these synthetic efforts is the development of inhibitors for human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govresearchgate.net Inhibition of DHODH has been shown to have antiviral and immunosuppressive effects. nih.govscience.gov

The synthesis of these inhibitors often involves the N-arylation of a substituted pyrazole with this compound. nih.govacs.org For example, the reaction of a 4-iodopyrazole (B32481) with this compound at high temperatures (180 °C) has been used to produce the desired product, although yields can sometimes be modest due to competing side reactions. nih.govacs.org A notable example of a highly active DHODH inhibitor is 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine. nih.govsemanticscholar.orgnih.govresearchgate.net This compound has demonstrated potent inhibition of DHODH in enzymatic and cell-based assays. nih.govsemanticscholar.orgnih.govresearchgate.net

As established in the SAR studies, the substituents on both the pyridine and pyrazole rings have a profound impact on the antiviral properties of these compounds. The antiviral activity of this class of DHODH inhibitors is often evaluated using a measles virus replication assay. nih.govsemanticscholar.orgnih.govresearchgate.net

The cyclopropyl group at the 5-position of the pyridine ring consistently emerges as a key feature for potent antiviral activity. nih.govacs.org The electronic and steric properties of this group are thought to contribute favorably to the binding of the molecule to the DHODH enzyme. The nature of the substituent at the 4-position of the pyrazole ring also plays a critical role. A bridge between the pyrazole and an aromatic ring at this position was found to be important, as demonstrated by the low antiviral effect of a 4-phenyl derivative. nih.govacs.org

Development of Radiotracers for Medical Imaging

The structural features of this compound derivatives, particularly the presence of a fluorine atom, make them attractive candidates for the development of radiotracers for Positron Emission Tomography (PET) imaging.

BMS-754807 is a potent and reversible inhibitor of the IGF-1R/IR family of kinases and contains a 2-fluoropyridine (B1216828) moiety. nih.gov The presence of this metabolically stable fluorine atom makes it amenable to radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting radionuclide for PET imaging. nih.gov The resulting radiotracer, [¹⁸F]BMS-754807, has been synthesized and evaluated as a potential PET ligand for imaging IGF-1R, which is overexpressed in many types of cancer. nih.govnih.govresearchgate.net

The synthesis of [¹⁸F]BMS-754807 involves a nucleophilic substitution reaction where a bromo-precursor is reacted with [¹⁸F]fluoride. nih.govnih.govresearchgate.net The radiolabeled compound has shown specific binding to IGF-1R in human cancer tissues in in vitro autoradiography studies, indicating its potential as a PET tracer for monitoring IGF-1R expression in tumors. nih.govnih.govresearchgate.net The 2-fluoropyridine group in BMS-754807 contributes to its improved potency and cell activity compared to its non-fluorinated analog. google.com

Fluorinated Cyclopropyl-Containing Pyridines in Agrochemicals

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in the design of modern agrochemicals. nih.govsemanticscholar.org Fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity. nih.govsemanticscholar.org The this compound framework serves as a key structural motif for developing fluorinated pyridine derivatives with potential applications as pesticides.

A relevant example is the synthesis of pesticidally active compounds like 2-(3-chloro-5-cyclopropyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine. epo.org The synthesis of this complex molecule showcases how the cyclopropyl pyridine moiety can be integrated into a larger, highly functionalized heterocyclic system known for its biological activity in crop protection. epo.org

Trifluoromethylpyridines (TFMPs) are a critical class of compounds in the agrochemical industry, with over 20 TFMP-containing agrochemicals having acquired ISO common names. nih.govsemanticscholar.org These compounds are used as herbicides, insecticides, and fungicides. nih.govresearchoutreach.org The trifluoromethyl group (-CF3) is highly sought after due to its strong electron-withdrawing nature and its ability to increase metabolic stability and lipophilicity. semanticscholar.org

The synthesis of TFMPs can be achieved through several methods, including:

Chlorine/Fluorine Exchange: This common industrial method involves the chlorination of picolines (methylpyridines) to form trichloromethylpyridines, followed by a fluorine exchange reaction. nih.govsemanticscholar.org

Ring Construction: Building the pyridine ring from a trifluoromethyl-containing precursor is another established route. semanticscholar.orgresearchgate.net

Direct Trifluoromethylation: This involves the direct introduction of a CF3 group onto a pyridine ring using reagents like trifluoromethyl copper. semanticscholar.org

Many commercial agrochemicals are derived from key TFMP intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govsemanticscholar.org For instance, the herbicide Fluazifop-butyl and the fungicide Fluazinam are synthesized using these critical building blocks. nih.govresearchoutreach.org A patent for pesticidally active compounds describes the synthesis of a 2-(5-cyclopropyl-2-pyridyl) derivative containing a trifluoromethyl group on an imidazo[4,5-b]pyridine core, highlighting the combination of these key agrochemical motifs. epo.org

Table 1: Examples of Agrochemicals Containing the Trifluoromethylpyridine (TFMP) Moiety

| Agrochemical | Type | Key TFMP Intermediate |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) nih.govresearchoutreach.org |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) researchoutreach.org |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) researchoutreach.org |

| Flonicamid | Insecticide | 4-Trifluoromethylnicotinic acid researchoutreach.org |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) researchoutreach.org |

Fluorinated piperidines are highly valuable building blocks in medicinal and agrochemical research. nih.gov The piperidine (B6355638) ring is one of the most common N-heterocycles found in pharmaceuticals. Combining it with fluorine can lead to compounds with desirable conformational rigidity and improved physicochemical properties. nih.gov

A primary method for synthesizing fluorinated piperidines is the hydrogenation of the corresponding fluoropyridine precursors. nih.govmdpi.com This approach, often catalyzed by rhodium or palladium, allows for the direct conversion of readily available fluoropyridines into all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This dearomatization-hydrogenation process is a powerful strategy for accessing these important scaffolds. nih.gov While specific examples starting directly from this compound are not detailed in the reviewed literature, its structure makes it a suitable precursor for such transformations to yield 5-cyclopropyl-2-fluoropiperidine derivatives, which could be of interest for agrochemical and pharmaceutical applications. nih.gov

Polymorphic Forms and Recrystallization Techniques

A thorough review of available scientific literature and crystallographic databases indicates a lack of specific studies focused on the polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the development of chemical compounds, particularly in the pharmaceutical and materials science sectors. While patents for some pyridine derivatives acknowledge that they may exhibit polymorphism, no dedicated research into isolating or characterizing different polymorphs of this compound has been publicly documented. google.comgoogle.com Similarly, a search of the Cambridge Crystallographic Data Centre (CCDC) reveals no deposited crystal structures for this specific compound, which would be essential for any definitive study of its solid-state forms. acs.orgcam.ac.uk

While direct protocols for the recrystallization of this compound are not detailed in the literature, methods for analogous fluorinated pyridine compounds have been reported. These techniques generally rely on the principle of dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling or upon the addition of an anti-solvent. The choice of solvent is crucial and is determined by the solubility profile of the compound.

For related fluoropyridine derivatives, various solvent systems have been successfully employed for purification via recrystallization. These examples can provide a rational basis for developing a recrystallization procedure for this compound.

Table 1: Recrystallization Solvents for Analogous Fluoropyridine Compounds

| Compound Class | Solvent System | Reference |

| Bromo-fluoro-picolines | Ethyl acetate (B1210297) / Petroleum ether | google.com |

| N-Fluoropyridinium Salts | Acetonitrile / Diethyl ether | oup.com |

| N-Fluoropyridinium Salts | Acetonitrile / Ethyl acetate | oup.com |

| Substituted 2-fluoropyridines | Petroleum ether | google.com |

| N-substituted 2-amino-5-nitropyridines | Dilute alcohol (e.g., Methanol or Ethanol) | cdnsciencepub.com |

The general approach involves dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble (like ethyl acetate, acetonitrile, or an alcohol). google.comoup.comcdnsciencepub.com Subsequently, a miscible anti-solvent in which the compound is poorly soluble (such as petroleum ether or diethyl ether) is added, or the solution is slowly cooled, to induce the formation of pure crystals. google.comoup.comgoogle.com The selection of an appropriate solvent or solvent/anti-solvent system for this compound would require experimental screening to optimize both the yield and purity of the resulting crystals.

Computational and Theoretical Studies on 5 Cyclopropyl 2 Fluoropyridine and Its Analogs

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation for compounds such as 5-Cyclopropyl-2-fluoropyridine and its analogs frequently employ methods like Density Functional Theory (DFT). acs.org These approaches are instrumental in studying complex chemical processes, such as the activation of strong carbon-fluorine (C–F) bonds, a reaction of significant interest in synthetic chemistry. acs.org

For instance, in studies involving the reaction of fluoropyridines with organometallic reagents, DFT computations have been used to elucidate reaction mechanisms. acs.org These models can map out the energy profiles of different reaction pathways, identify transition states, and explain the regioselectivity of chemical transformations. acs.org The insights gained from these simulations are valuable for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Conformational Analysis and Stereochemistry

The conformational preferences of molecules containing cyclopropyl (B3062369) and fluorinated heterocyclic moieties are a key area of computational study. The spatial arrangement of the cyclopropyl group relative to the fluoropyridine ring can significantly influence the molecule's physical and chemical properties.

Computational studies on related molecules, such as cyclopropyl methyl ketone, have determined that the most stable conformation is often the one that minimizes steric hindrance between the cyclopropyl group and adjacent substituents. uwlax.edu In the case of this compound, computational analysis would likely focus on the rotational barrier of the bond connecting the cyclopropyl group to the pyridine (B92270) ring.

In more complex reactions involving analogs, the stereochemistry of the cyclopropyl group has been observed to be maintained throughout the reaction, a finding that can be supported and explained by computational modeling. acs.org For example, in reactions of fluoropyridines with zirconocene (B1252598) derivatives, the cis stereochemistry of a substituted cyclopropyl group was shown to be preserved. acs.org

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are influenced by the interplay between the electron-withdrawing fluorine atom and the cyclopropyl substituent. The cyclopropyl group, in this context, can act as an electron-donating group, which in turn affects the reactivity of the pyridine ring. This is supported by experimental observations that this compound has a decreased reactivity toward nucleophilic substitution compared to 2-fluoropyridine (B1216828). nih.govacs.org

Computational methods can quantify these electronic effects by calculating descriptors such as molecular electrostatic potential maps and frontier molecular orbital energies (HOMO-LUMO). These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack.

Basic computed electronic properties for this compound and a related analog are available from public databases.

Table 1: Computed Electronic Properties of this compound and an Analog

| Compound Name | Molecular Formula | XLogP3-AA |

| This compound | C₈H₈FN | 2.1 |

| (5-Cyclopropyl-2-fluoropyridin-3-yl)methanol | C₉H₁₀FNO | 1.3 nih.gov |

XLogP3-AA is a computationally predicted octanol/water partition coefficient, indicating lipophilicity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a robust framework for investigating the properties of organic molecules. nrel.gov For radical species and their closed-shell precursors, methods like the M06-2X functional with the def2-TZVP basis set have been shown to offer a good balance between accuracy and computational cost. nrel.gov

These calculations can yield a wealth of information, including:

Optimized 3D geometries

Enthalpies and Gibbs free energies of formation

Vibrational frequencies

Mulliken charges and spin densities nrel.gov

Such data is fundamental for understanding reaction thermodynamics and kinetics. nrel.gov In the context of fluorinated pyridines, quantum chemical calculations can be used to probe the strength of the C-F bond and predict the energies associated with its activation and cleavage. acs.org The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. mdpi.com

Pharmacological and Biological Activity of 5 Cyclopropyl 2 Fluoropyridine Derivatives

Enzyme Inhibition Studies

Human Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Derivatives of 5-Cyclopropyl-2-fluoropyridine have been identified as potent inhibitors of human Dihydroorotate Dehydrogenase (DHODH). DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. The inhibition of this enzyme can halt cell proliferation and is a target for immunosuppressive, anti-inflammatory, and anticancer agents.

In one study, a series of azine-bearing analogues were synthesized and evaluated, leading to the discovery of a highly active compound incorporating the 5-cyclopropylpyridine moiety. This compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine , demonstrated potent inhibition of human DHODH. Its activity was confirmed through various in vitro methods, including direct enzymatic tests. The research highlighted that this derivative was more active than known DHODH inhibitors like brequinar and teriflunomide, suggesting its potential for designing novel immunosuppressive agents.

The synthesis of this class of compounds involved the N-arylation of a pyrazole (B372694) intermediate with this compound. The presence of the electron-rich this compound was noted to decrease the reactivity of the molecule in nucleophilic reactions compared to simpler fluoropyridines.

Table 1: Activity of a Key this compound Derivative

| Compound Name | Target Enzyme | Activity Confirmation | Comparative Potency |

|---|

Antiviral and Antimicrobial Research

Measles Virus Replication Assay

The investigation into the DHODH-inhibiting properties of this compound derivatives is directly linked to their antiviral activity. The structure-activity relationship studies for this series of human DHODH inhibitors were based on a phenotypic assay that measured the replication of the measles virus.

The potent DHODH inhibitor, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine , was identified through this antiviral screening approach. Its ability to inhibit DHODH leads to the depletion of pyrimidines within the host cell, which are essential for the replication of the viral RNA genome. The compound's efficacy in cell-based viral replication assays confirmed that targeting this host enzyme is a viable strategy for antiviral intervention. This highlights the dual relevance of these compounds as both enzyme inhibitors and potential antiviral agents.

Anticancer and Antiproliferative Activity

Derivatives of this compound have been investigated for their potential as anticancer and antiproliferative agents. The presence of the fluorinated pyridine (B92270) ring, a common feature in many successful kinase inhibitors, along with the lipophilic and conformationally rigid cyclopropyl (B3062369) group, contributes to their biological activity.

While specific studies focusing exclusively on this compound derivatives are limited, the broader class of pyridine and pyrimidine derivatives, which share structural similarities, has demonstrated significant cytotoxic activity against a range of cancer cell lines. Research on related heterocyclic compounds provides insights into the potential of this chemical class.

For instance, various pyrimidinone-5-carbonitrile derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing potent activity against different cancer cell lines researchgate.net. Similarly, immunoconjugates of 2'-deoxy-5-fluorouridine, a fluoropyrimidine, have shown high in vitro activity and specificity against certain tumor cells nih.gov. The inhibitory concentrations (IC50) of these related compounds against common cancer cell lines are often in the micromolar range, highlighting the potential of fluorinated heterocyclic compounds in cancer therapy.

Table 1: Examples of Anticancer Activity of Structurally Related Pyridine/Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrimidinone-5-carbonitriles | Various | Potent activity reported |

Note: This table presents data for structurally related compounds to illustrate the potential of the chemical class, as specific data for this compound derivatives is not available in the cited literature.

The anticancer activity of many small molecule inhibitors is attributed to their ability to target specific molecular markers that are crucial for tumor growth and survival. The 2-fluoropyridine (B1216828) moiety, a key component of this compound, is a well-established hinge-binding motif in many kinase inhibitors. This suggests that derivatives of this compound could potentially target various protein kinases involved in cancer signaling pathways.

One of the most well-characterized mechanisms of resistance to certain cancer therapies is mediated by the CRAF kinase nih.gov. Developing inhibitors that can effectively target such resistance mechanisms is a key goal in oncology research. The structural features of this compound make it a promising scaffold for the design of inhibitors that could target kinases like CRAF and others involved in cancer progression.

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Consequently, the proteins within this cascade, particularly RAF and MEK kinases, are important targets for cancer therapy.

A notable example of a compound containing the 2-fluoropyridine moiety is the pan-RAF–MEK nondegrading molecular glue, NST-628. In this molecule, the 2-fluoropyridine group plays a crucial role in binding to the MEK1 protein. It engages with an interfacial pocket, positioning itself in a highly hydrophobic crevice formed by the amino acid residues Phe209, Leu118, Phe129, Met143, and Ile141 of MEK1 nih.gov. This interaction is critical for stabilizing the inhibitor within the binding site and contributes to its potent inhibitory activity against the RAS–MAPK pathway nih.gov.

The binding of the 2-fluoropyridine and other parts of the NST-628 molecule to MEK1 stabilizes the helical conformation of the MEK1 activation loop. This stabilization prevents the phosphorylation of key serine residues (Ser218 and Ser222) by RAF, which is a necessary step for MEK activation nih.gov. By preventing this phosphorylation, compounds containing the 2-fluoropyridine moiety can effectively inhibit the downstream signaling cascade, leading to reduced cancer cell proliferation. This mechanism highlights the potential of this compound derivatives to act as effective MEK inhibitors. Dual RAF/MEK inhibitors have shown promise in overcoming resistance mechanisms that emerge with single-agent therapies plos.org.

Immunosuppressive Potential

Certain chemical structures related to this compound have been shown to possess immunosuppressive properties. For example, a novel immunosuppressive agent, 3-acetyl-5-(4-fluorobenzylidene)-4-hydroxy-2-oxo-2:5-dihydrothiophen, has been reported to inhibit the production of antibodies in rats when administered orally nih.govnih.gov. The presence of a fluorinated phenyl group in this compound suggests that the fluorine substitution may contribute to its biological activity.

Given that this compound also contains a fluorine atom, it is plausible that its derivatives could exhibit immunomodulatory or immunosuppressive effects. However, specific studies to confirm and characterize the immunosuppressive potential of this compound derivatives are needed.

Therapeutic Applications (General)

The diverse biological activities of pyridine derivatives have led to their investigation in a wide range of therapeutic areas. The incorporation of a fluorine atom can often enhance the metabolic stability and bioavailability of drug candidates.

The anti-inflammatory properties of compounds containing fluorinated phenyl and pyridyl rings have been documented. For instance, 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole has been investigated as a novel anti-inflammatory agent nih.gov. This suggests that the combination of a fluorine atom and a pyridine ring, as found in this compound, could be a valuable structural motif for the development of new anti-inflammatory drugs.

Furthermore, studies on 5-fluoro-2-oxindole have revealed its ability to inhibit oxidative and inflammatory responses associated with peripheral inflammation, suggesting its potential in treating chronic inflammatory pain mdpi.com. Pyrrole-containing compounds, which are also heterocyclic structures, have demonstrated anti-inflammatory and immunomodulatory effects, further supporting the potential of heterocyclic compounds in this therapeutic area nih.gov. While direct evidence for this compound derivatives in neurological and inflammatory conditions is not yet established, the activities of these related compounds provide a strong rationale for future investigations.

Autoimmune Diseases

Currently, there is no publicly available research data from peer-reviewed sources detailing the specific pharmacological and biological activity of this compound derivatives in the context of autoimmune diseases.

Viral Infections

Research into the antiviral properties of heterocyclic compounds has identified promising activity in structures related to this compound. Specifically, studies on pyrimido[4,5-d]pyrimidine derivatives have highlighted the importance of a cyclopropylamino group for antiviral efficacy.

A series of synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines were evaluated for their antiviral capabilities against a panel of viruses. Within this series, compounds that featured a cyclopropylamino moiety demonstrated notable and remarkable efficacy against the human coronavirus 229E (HCoV-229E) mdpi.com. The research indicated that the presence of this cyclopropylamino group, as well as other longer aliphatic chains at specific positions on the core structure, was critical for the observed antiviral effects mdpi.com. In contrast, derivatives with certain other substitutions, such as an N-methylpiperazinyl group, were found to be inactive mdpi.com. These findings suggest that the pyrimidino[4,5-d]pyrimidine scaffold containing a cyclopropylamino group is a promising framework for the development of new antiviral agents targeting human coronaviruses mdpi.com.

Central Nervous System Diseases

There is no specific information available in the current body of scientific literature regarding the therapeutic potential or biological activity of this compound derivatives in the treatment or study of central nervous system diseases.

Thrombosis and Thromboembolism

An extensive review of published research indicates that there are no studies focused on the evaluation of this compound derivatives for their activity in the prevention or treatment of thrombosis and thromboembolism.

Drug Resistance Profiles

The drug resistance profiles of this compound derivatives have not been specifically characterized in the available scientific literature. Research on drug resistance mechanisms for related classes of compounds, such as fluoropyrimidines, exists, but direct data on derivatives of this compound is not available.

Applications in Agrochemical Research and Development

Precursor for Herbicides and Insecticides

5-Cyclopropyl-2-fluoropyridine serves as a key building block in the synthesis of complex agrochemical molecules. The pyridine (B92270) ring is a common feature in many successful pesticides, and the specific substituents on this molecule offer distinct advantages for creating new active ingredients. nbinno.com The 2-fluoro substituent makes the molecule susceptible to nucleophilic substitution, a common strategy for elaborating the core structure.

In the development of new herbicidal compounds, the this compound core can be incorporated into molecules designed to mimic natural plant hormones like auxins, leading to selective control of broadleaf weeds. researchgate.net Similarly, in insecticide development, this precursor can be used to construct molecules that target specific receptors in insects, such as nicotinic acetylcholine (B1216132) receptors. dntb.gov.ua The cyclopropyl (B3062369) and fluoro- moieties are often introduced to enhance the potency and selectivity of the final product.

Table 1: Examples of Agrochemical Classes Synthesized from Pyridine Intermediates

| Agrochemical Class | Target Pest/Weed | Role of Pyridine Core |

| Picolinate Herbicides | Broadleaf Weeds | Forms the structural backbone of the molecule, essential for herbicidal activity. |

| Neonicotinoid Insecticides | Sucking Insects | Interacts with nicotinic acetylcholine receptors in the insect nervous system. |

| Pyridine Fungicides | Fungal Pathogens | Part of the pharmacophore that inhibits fungal growth. |

Influence on Biological Activity of Agrochemicals

The incorporation of the 5-cyclopropyl and 2-fluoro substituents from the parent molecule has a significant impact on the biological activity of the resulting agrochemicals. The fluorine atom, in particular, is known to dramatically affect a molecule's properties. researchgate.net

Key influences of these structural features include:

Enhanced Potency: The presence of a fluorine atom can increase the binding affinity of the agrochemical to its target site in the pest or weed. researchgate.net This is often due to fluorine's ability to form strong hydrogen bonds and alter the electronic properties of the molecule.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing it more resistant to metabolic degradation by enzymes in the target organism and the environment. nih.gov This can lead to longer-lasting efficacy.

Increased Lipophilicity: The cyclopropyl group can increase the lipophilicity (affinity for fats and oils) of the final compound. This property is crucial for the molecule's ability to penetrate the waxy cuticle of leaves or the exoskeleton of insects, thereby reaching its site of action more effectively. nih.gov

Research into structure-activity relationships (SAR) has shown that the specific placement and nature of substituents on a pyridine ring are critical for determining the biological activity of the compound. nih.gov The combination of a cyclopropyl group at the 5-position and a fluorine atom at the 2-position provides a unique electronic and steric profile that can be exploited to design highly effective and selective agrochemicals. researchgate.net

Crop Protection

Agrochemicals derived from this compound are utilized in integrated pest management strategies to protect a variety of crops. Pyridine-based herbicides are known for their selective control of broadleaf weeds in cereal crops, pastures, and industrial areas. epa.gov This selectivity is crucial for minimizing damage to the desired crop while effectively managing weed competition.

The development of new active ingredients from precursors like this compound is driven by the need to overcome weed and pest resistance to existing products. By creating molecules with novel modes of action or improved efficacy, researchers can provide farmers with new tools for sustainable crop protection. researchgate.net The stability and targeted activity of these next-generation agrochemicals contribute to ensuring food security by minimizing crop losses due to pests and weeds. dntb.gov.ua

Table 2: Potential Crop Applications for Agrochemicals Derived from this compound

| Crop | Target | Potential Benefit |

| Wheat, Barley | Broadleaf Weeds | Selective weed control without harming the crop. |

| Corn | Broadleaf Weeds, Sucking Insects | Broad-spectrum pest and weed management. |

| Pastureland | Invasive Weed Species | Maintenance of forage quality and biodiversity. |

| Non-crop Areas | General Weed Control | Management of vegetation in industrial sites and rights-of-way. |

Environmental Impact and Degradation Studies of Pyridine-based Herbicides

The environmental fate of pyridine-based herbicides is a critical area of study. While the stability of the C-F bond can enhance efficacy, it also raises concerns about persistence in the environment. nih.gov Regulatory bodies require extensive studies on the degradation pathways and potential for accumulation of new agrochemicals.

The degradation of pyridine herbicides in soil and water can occur through several mechanisms, including microbial action and photodecomposition. researchgate.net Research has shown that certain microorganisms are capable of breaking down the pyridine ring, though the rate of degradation can be influenced by soil type, temperature, and moisture. researchgate.net

Some pyridine herbicides, such as clopyralid (B1669233) and picloram, are known to be more persistent, which can lead to issues with carryover in soil and contamination of compost. epa.gov This has led to stricter regulations on the use of such compounds. epa.gov The design of new pyridine-based herbicides, potentially derived from this compound, aims to balance efficacy with a more favorable environmental profile, ensuring that the compounds degrade into non-toxic substances within a reasonable timeframe. nih.gov Studies focus on identifying the metabolites formed during degradation to fully assess the environmental impact. researchgate.net

Patent Landscape and Intellectual Property

Analysis of Patents Involving 5-Cyclopropyl-2-fluoropyridine and its Analogs

An analysis of the patent landscape reveals that this compound is rarely the central claimed entity itself. Instead, its value is derived from its utility as a crucial starting material or intermediate in the construction of more complex, biologically active molecules. Patents typically claim a final compound or a class of compounds (often defined by a Markush structure) and describe the synthesis route, where this compound is cited in the examples or description of methods.

For instance, patents in the pharmaceutical space often describe the coupling of this compound with other complex moieties to form the final API. A key reaction highlighted in multiple patents is the nucleophilic aromatic substitution, where the fluorine atom at the 2-position of the pyridine (B92270) ring is displaced by a nucleophile, such as an amine. This reaction is a common strategy for incorporating the 5-cyclopropylpyridine scaffold into a larger molecule.

While direct structural analogs of this compound are mentioned, the core focus of the existing patent literature remains on the utility of this specific isomer. The combination of the cyclopropyl (B3062369) group at the 5-position and the fluorine atom at the 2-position appears to offer a unique combination of properties and reactivity that is advantageous for the synthesis of targeted therapeutics.

Pharmaceutical and Agrochemical Patent Filings

The patent filings involving this compound are overwhelmingly dominated by the pharmaceutical industry. The compound is a building block for drugs targeting significant disease areas, particularly oncology and cardiovascular conditions.

In the realm of oncology, patents disclose the use of this compound in the synthesis of inhibitors of cyclin-dependent kinases (CDKs). These inhibitors are a class of targeted cancer therapies. For example, patent documents describe multi-step syntheses where this compound is used to prepare precursors for potent CDK inhibitors.

Another major area of pharmaceutical patenting involves the development of Lecithin-cholesterol acyltransferase (LCAT) activators. These are being investigated for the treatment of cardiovascular diseases, such as atherosclerosis. Patents in this domain utilize this compound to construct complex piperidinylpyrazolopyridine derivatives that exhibit LCAT-activating properties.

Conversely, a detailed search of the agrochemical patent landscape does not reveal significant filings that explicitly name this compound. While structural motifs such as fluorinated pyridines and cyclopropyl groups are prevalent in patents for herbicides, insecticides, and fungicides, this specific compound does not appear to be a key intermediate for major agrochemical products based on the current public patent record. This suggests that its specific substitution pattern may not have yielded commercially significant agrochemical candidates, or its use is captured in broader, more generic chemical structure claims that are difficult to identify through targeted searches. The agrochemical industry frequently patents compounds with pyridine rings, as they are a core structure for many active ingredients, but the focus appears to be on different substitution patterns.

Key Inventors and Assignees

The key inventors and assignees associated with patents citing this compound are primarily innovative pharmaceutical companies and their research teams. These entities are focused on the discovery and development of new chemical entities for therapeutic use.

One of the prominent assignees in this space is Kinnate Biopharma Inc. , a clinical-stage precision oncology company. Their patents, such as US11390618B2, list inventors who are integral to their research and development efforts in creating novel cancer therapies. These patents protect the final compounds that are synthesized using this compound as a starting material.

Another key player is Japan Tobacco Inc. , which, through its pharmaceutical division, has been active in patenting compounds for various therapeutic areas. For example, US patent 9,150,575B2, which relates to LCAT activators for cardiovascular disease, cites inventors from their research division. This patent references earlier work, indicating a sustained research program in this area.

The following tables provide a summary of key patents, their assignees, and inventors.

Table 1: Pharmaceutical Patents Referencing this compound

| Patent / Application Number | Title | Assignee | Inventors | Therapeutic Area |

|---|---|---|---|---|

| US11390618B2 | Inhibitors of cyclin-dependent kinases | Kinnate Biopharma Inc. | Stephen W. Kaldor, Toufike Kanouni, John Tyhonas, Eric Murphy, Jason Cox, Robert Kania | Oncology |

| US9150575B2 | Piperidinylpyrazolopyridine derivative | Japan Tobacco Inc. | Yasuyuki Kobayashi, et al. | Cardiovascular Disease |

| WO2020006497A1 | Inhibitors of cyclin-dependent kinases | Kinnate Biopharma Inc. | Not explicitly listed in snippet | Oncology |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidinylpyrazolopyridine |

Analytical Methods and Characterization for 5 Cyclopropyl 2 Fluoropyridine

Spectroscopic Techniques (NMR, IR, LC/MS, HRMS)

Spectroscopic methods are essential for elucidating the molecular structure of 5-Cyclopropyl-2-fluoropyridine. While specific datasets from research publications are not widely available in the public domain, the expected outcomes and importance of each technique can be described. Commercial suppliers confirm the availability of this data upon request, indicating that such characterization is standard. dempochem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be utilized.

¹H NMR: This would confirm the presence of the cyclopropyl (B3062369) and pyridine (B92270) protons, with specific chemical shifts and coupling constants providing information about their connectivity and spatial relationships. The protons on the pyridine ring and the cyclopropyl group would appear in distinct regions of the spectrum.

¹³C NMR: This spectrum would show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

¹⁹F NMR: A single resonance would be expected, confirming the presence of the fluorine atom on the pyridine ring.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic cyclopropyl group.

C=C and C=N stretching vibrations within the pyridine ring.

A characteristic C-F stretching vibration.

Liquid Chromatography/Mass Spectrometry (LC/MS) LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. In an LC/MS analysis of this compound, the compound would first be separated from any impurities on an LC column. The eluting compound would then be ionized (e.g., by electrospray ionization) and the mass-to-charge ratio (m/z) of the molecular ion would be measured. wikipedia.org For this compound, a prominent ion at an m/z corresponding to its molecular weight (approximately 137.15) would be expected. appchemical.com

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the molecular mass of a compound. msu.edu This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would be able to confirm the molecular formula C₈H₈FN by measuring the exact mass to several decimal places (calculated exact mass is 137.06408 u). dempochem.com

Chromatographic Purity Analysis (TLC, LC/MS)

Ensuring the purity of a chemical compound is critical for its use in further research or synthesis.

Thin-Layer Chromatography (TLC) TLC is a rapid and simple chromatographic technique used to assess the purity of a sample and to monitor the progress of a reaction. A small spot of the compound is placed on a silica (B1680970) plate, which is then developed in an appropriate solvent system. A pure sample of this compound would ideally show a single spot on the TLC plate.

Liquid Chromatography/Mass Spectrometry (LC/MS) As mentioned, LC/MS is a primary tool for purity assessment. wikipedia.orgwikipedia.org By separating the sample chromatographically before it enters the mass spectrometer, any impurities can be detected and identified. A purity analysis by LC would show a major peak corresponding to this compound, and the area of this peak relative to the total area of all peaks is used to calculate the purity percentage.

Crystallographic Analysis (X-ray)

Table of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of medicinal and agrochemical research. For 5-Cyclopropyl-2-fluoropyridine, future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes. Current methods for creating similar fluoropyridines often involve multi-step processes that may require harsh conditions or expensive reagents.

Future synthetic explorations could include:

Novel Cross-Coupling Strategies: The development of new catalytic systems, for instance, using palladium or nickel catalysts, could enable the direct coupling of a cyclopropyl (B3062369) group to a pre-fluorinated pyridine (B92270) ring, or vice-versa. Research into methods like the Suzuki-Miyaura coupling with cyclopropylboronic acid could yield more efficient syntheses. researchgate.net

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach. Future methodologies could target the direct introduction of the cyclopropyl group onto the 2-fluoropyridine (B1216828) scaffold, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could offer improved safety, scalability, and reaction control for key synthetic steps, such as fluorination or nitration, which can be hazardous on a large scale.

Enzymatic Synthesis: Biocatalysis offers a green chemistry approach. Research into enzymes that can catalyze the formation of the cyclopropylpyridine core could lead to highly selective and environmentally friendly production methods. mdpi.com

These advanced synthetic methods would not only streamline the production of this compound but also facilitate the creation of diverse analog libraries for screening purposes.

Advanced Biological Activity Screening

The unique combination of a fluorine atom, a pyridine ring, and a cyclopropyl group in this compound suggests a high potential for diverse biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl ring introduces conformational rigidity, which can be beneficial for target engagement. researchgate.net Pyridine derivatives are known to possess a wide range of biological effects, including antimicrobial and antiproliferative activities. mdpi.com

Future research should involve comprehensive screening campaigns to elucidate the full biological potential of this compound and its derivatives.

High-Throughput Screening (HTS): Large-scale screening against diverse panels of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), could rapidly identify potential therapeutic areas.

Phenotypic Screening: Testing the compound in cell-based assays that model various diseases (e.g., cancer cell lines, neuronal cells, immune cells) can uncover novel mechanisms of action and therapeutic opportunities. mdpi.com

Antimicrobial and Antiviral Panels: Given the known activities of pyridine derivatives, systematic screening against a broad range of pathogenic bacteria, fungi, and viruses is warranted. mdpi.com

Agrochemical Screening: The compound should be tested for herbicidal, insecticidal, and fungicidal properties against key agricultural pests and weeds. nih.gov

An illustrative screening panel for initial biological evaluation is presented below.

| Screening Panel | Target/Organism Type | Examples |

| Anticancer | Human Cancer Cell Lines | Breast (MCF-7), Lung (A549), Colon (HT-29), Leukemia (K562) |

| Antimicrobial | Bacteria (Gram +/-) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |

| Antimicrobial | Fungi | Candida albicans, Aspergillus fumigatus |

| Kinase Inhibition | Human Kinase Panel | EGFR, VEGFR, Abl, Src family kinases |

| Agrochemical | Insecticidal | Aphids (Aphis craccivora), Mosquito larvae (Aedes aegypti) |

| Agrochemical | Herbicidal | Broadleaf weeds, Grasses |

Development of Structure-Based Drug Design Strategies

Once a promising biological activity is identified, structure-based drug design (SBDD) will be a critical tool for optimizing the this compound scaffold into a potent and selective therapeutic or agrochemical agent. SBDD relies on the three-dimensional structural information of the biological target to guide the design of improved molecules. nih.gov

Key aspects of future SBDD strategies would involve: